![molecular formula C5H13NO B2974440 3-Amino-2-methylbutan-1-ol CAS No. 78401-94-2](/img/structure/B2974440.png)
3-Amino-2-methylbutan-1-ol
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Overview
Description
3-Amino-2-methylbutan-1-ol, also known as DL-Valinol, is a chemical compound with the linear formula (CH3)2CHCH(NH2)CH2OH . It has a molecular weight of 103.16 . It is used in the synthesis of 1-allyl-2-pyrroleimines and as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . It is also used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-methylbutan-1-ol can be represented by the SMILES string CC©C(N)CO . The InChI representation is 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 .Physical And Chemical Properties Analysis
3-Amino-2-methylbutan-1-ol is a liquid at room temperature . It has a refractive index of n20/D 1.4543 (lit.) . The boiling point is 75-77 °C/8 mmHg (lit.) and it has a density of 0.936 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of 1-Allyl-2-pyrroleimines
3-Amino-2-methylbutan-1-ol has been used in the synthesis of 1-allyl-2-pyrroleimines . Pyrroleimines are important intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals.
Total Synthesis of Benanomicin-Pradimicin Antibiotics
This compound has also been used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . These antibiotics have potent antiviral and antitumor activities, making this an important application in medicinal chemistry.
Synthesis of Crown Ethers
3-Amino-2-methylbutan-1-ol was used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . Crown ethers are useful in a variety of chemical reactions, particularly as phase transfer catalysts.
Organic Building Blocks
This compound is considered an organic building block, which means it can be used in the synthesis of a wide variety of other organic compounds .
Preparation of Drug Candidates
3-Amino-2-methylbutan-1-ol can be used for the preparation of drug candidates containing hindered amine motifs . Hindered amines are important in medicinal chemistry due to their ability to form stable carbon-nitrogen bonds, which are key in many pharmaceutical compounds.
Synthesis of Hindered Amines
This compound provides a chemically differentiated building block for organic synthesis, specifically for the preparation of drug candidates containing hindered amine motifs . Hindered amines are important in medicinal chemistry due to their ability to form stable carbon-nitrogen bonds, which are key in many pharmaceutical compounds.
Safety and Hazards
3-Amino-2-methylbutan-1-ol is classified as a flammable liquid (Category 3), H226. It has acute toxicity upon inhalation (Category 4), H332, and specific target organ toxicity - single exposure (Category 3), H335, affecting the respiratory system . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s worth noting that the compound is a derivative of valinol , which suggests it may interact with biological systems in a similar manner.
Mode of Action
It’s known that amino alcohols like this compound can form hydrogen bonds with their environment due to the presence of both an amine and alcohol functional group . This could potentially influence its interactions with biological targets.
Biochemical Pathways
The compound has been used in the synthesis of 1-allyl-2-pyrroleimines . It was also used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . Additionally, it has been used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . .
Result of Action
Given its use in the synthesis of various compounds , it’s likely that its effects would depend on the specific context of its use.
properties
IUPAC Name |
3-amino-2-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(3-7)5(2)6/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQQVFJSDCETDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methylbutan-1-ol |
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